molecular formula C19H23NO B3058293 1-Benzyl-3-(3-methoxyphenyl)piperidine CAS No. 88784-36-5

1-Benzyl-3-(3-methoxyphenyl)piperidine

Cat. No.: B3058293
CAS No.: 88784-36-5
M. Wt: 281.4 g/mol
InChI Key: XADUXZWGQXGKNK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methoxyphenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features a benzyl group and a methoxyphenyl group attached to the piperidine ring, making it a unique and versatile molecule in various fields of research and industry.

Scientific Research Applications

1-Benzyl-3-(3-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

BZP acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It increases the levels of these neurotransmitters in the brain, resulting in stimulating effects. Its mechanism of action involves blocking the reuptake transporters responsible for removing these neurotransmitters from the synaptic cleft, leading to increased neurotransmitter availability .

Safety and Hazards

Future Directions

Research on BZP should focus on understanding its long-term effects, metabolism, and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then cyclized to form the piperidine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-pressure reactors and automated systems to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(3-methoxyphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired .

Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-11-5-9-17(13-19)18-10-6-12-20(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADUXZWGQXGKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513450
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-36-5
Record name 1-Benzyl-3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromoanisole (14.824 g, 79.26 mmol) was dissolved in 160 mL of diethyl ether dried on Na. Approximately 10% of the solution of 3-bromoanisole in dry diethyl ether was added to magnesium (1.927 g, 79.27 mmol) and a few iodine crystals in a dried 500 mL three-necked flask in a nitrogen atmosphere while stirring. Almost instantly, H2 gas was visible. The brown mixture turned colourless. The remaining solution of 3-bromoanisole in dry diethyl ether was added drop wise. Gas forming was noticed during and after this. After 1 h, a lot of white precipitate was noticed. 1-Benzyl-3-piperidone (5.000 g, 26.42 mmol) was dissolved in 120 mL of dry diethyl ether and added to the reaction mixture drop wise at 30° C. The fine white/yellow precipitate turned more coarse and brownish. Stirring was continued at room temperature for 1 h. Then the suspension was poured in a Erlenmeyer flask and 150 mL of saturated NH4Cl solution was added. About 50 mL of ethylacetate was added to wash out the three-necked flask. The suspension was stirred for 5 min. The organic layer was separated and the aqueous layer was extracted three times with diethyl ether. The organic layers were collected, washed with brine and dried on NaSO4 overnight. The solution was filtered and the solvent evaporated. The residue (about 12.000 g) was extracted with ether once, the solvent evaporated. Yield: 7.6 g (32%). GCMS (EI): m/z 297 (M+), 206 (M−91), 177, 147, 134; GC (100-320° C., 15° C./min): 9.1 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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